2-(4-(Tert-butyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
2-(4-(Tert-butyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic small molecule belonging to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class. This compound was designed to inhibit tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in autoimmune and inflammatory disorders such as rheumatoid arthritis. Its structure features a bicyclic thiophene-pyridine core substituted with a 4-(tert-butyl)benzamido group at position 2, an ethyl group at position 6, and a carboxamide moiety at position 2. The hydrochloride salt enhances solubility for pharmacological applications. Preclinical studies highlight its role in suppressing lipopolysaccharide (LPS)-induced TNF-α production in rat whole blood assays, positioning it as a candidate for anti-inflammatory drug development .
Properties
IUPAC Name |
2-[(4-tert-butylbenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S.ClH/c1-5-24-11-10-15-16(12-24)27-20(17(15)18(22)25)23-19(26)13-6-8-14(9-7-13)21(2,3)4;/h6-9H,5,10-12H2,1-4H3,(H2,22,25)(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMYDNGXMXAOPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-butyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multiple steps. One common method includes the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . The reaction conditions often involve the use of solvents like petroleum ether and ethyl acetate, and the product is purified through chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Tert-butyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amido or thieno[2,3-c]pyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include EDCI, HOBt, DIPEA, and various solvents like DMSO and chloroform . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-(Tert-butyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(Tert-butyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate inflammatory responses and cellular signaling pathways .
Comparison with Similar Compounds
Structural Insights :
- The ethyl group at position 6 confers superior activity compared to smaller alkyl groups (e.g., methyl), likely due to enhanced hydrophobic interactions with the TNF-α binding pocket .
- The 4-(tert-butyl)benzamido group at position 2 improves potency over simpler benzamido substituents, possibly by increasing membrane permeability or stabilizing ligand-receptor interactions .
In Vivo Performance in Disease Models
In the adjuvant-induced arthritic (AIA) rat model, the target compound demonstrated >50% reduction in paw swelling at 10 mg/kg, outperforming analogues lacking the tert-butyl or ethyl groups. This contrasts with bicyclic thiophene derivatives from the same study, which showed weaker anti-inflammatory effects despite similar in vitro activity, suggesting that the tetrahydrothienopyridine scaffold offers superior pharmacokinetic properties .
Toxicity and Selectivity
While detailed toxicity data for the target compound remains unpublished, related derivatives with bulkier substituents (e.g., 6-isopropyl) exhibited hepatotoxicity at high doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
